molecular formula C22H28N2O2 B4027376 N-[3-(4-morpholinyl)propyl]-3,3-diphenylpropanamide

N-[3-(4-morpholinyl)propyl]-3,3-diphenylpropanamide

Cat. No.: B4027376
M. Wt: 352.5 g/mol
InChI Key: CJBVFLBPMFOLOB-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinyl)propyl]-3,3-diphenylpropanamide is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a diphenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-morpholinyl)propyl]-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 3-(4-morpholinyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-morpholinyl)propyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

    Substitution: Halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-morpholinyl)propyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. The diphenylpropanamide structure may also interact with cellular membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-morpholinyl)propyl]-3-(2-oxo-1-pyrrolidinyl)benzamide
  • N-[2,5-diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide
  • 2-imino-N-(3-methoxypropyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide

Uniqueness

N-[3-(4-morpholinyl)propyl]-3,3-diphenylpropanamide is unique due to its specific combination of a morpholine ring and a diphenylpropanamide structure. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-22(23-12-7-13-24-14-16-26-17-15-24)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBVFLBPMFOLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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